2-(Oxan-4-yloxy)-1,3-benzothiazole
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Overview
Description
2-(Oxan-4-yloxy)-1,3-benzothiazole is an organic compound that features a benzothiazole ring substituted with an oxan-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yloxy)-1,3-benzothiazole typically involves the reaction of 1,3-benzothiazole with oxan-4-ol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-yloxy)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Scientific Research Applications
2-(Oxan-4-yloxy)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yloxy)-1,3-benzothiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxan-4-yloxy group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Oxan-4-yloxy)benzaldehyde: Similar structure but with an aldehyde group instead of a benzothiazole ring.
2-(Oxan-4-yl)-N-({4-[(propan-2-yl)oxy]phenyl}methyl)propanamide: Contains an oxan-4-yl group but differs in the amide linkage and aromatic substitution.
Uniqueness
2-(Oxan-4-yloxy)-1,3-benzothiazole is unique due to the presence of both the benzothiazole ring and the oxan-4-yloxy group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Biological Activity
2-(Oxan-4-yloxy)-1,3-benzothiazole is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a benzothiazole core, which is known for its diverse biological activities. The compound's structure can be represented as follows:
- Chemical Formula: C₁₃H₁₁N₁O₂S
- CAS Number: 2176069-21-7
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been evaluated for their effectiveness against various bacterial strains.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Xanthomonas oryzae | 47.6 mg/L |
Compound B | Xanthomonas citri | 36.8 mg/L |
The mechanism of action for these compounds often involves the disruption of bacterial cellular processes through enzyme inhibition, such as up-regulating succinate dehydrogenase during oxidative phosphorylation .
Antiviral Activity
The antiviral potential of benzothiazole derivatives has also been studied extensively. For example, certain derivatives demonstrated protective activity against Tobacco Mosaic Virus (TMV) with varying inhibition rates.
Compound | TMV Inhibition Rate (%) |
---|---|
Compound 49 | 52.23% |
Compound 50 | 54.41% |
Molecular docking studies suggest that the benzothiazole ring plays a crucial role in the antiviral activity of these compounds, influencing binding affinity to viral targets .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as a modulator for various receptors, impacting cellular signaling pathways.
Study on Antimicrobial Efficacy
In a recent study published in Molecules, researchers synthesized several benzothiazole derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzothiazole structure significantly enhanced antimicrobial efficacy.
Findings:
- Compounds with electron-donating groups showed improved activity.
- The most potent derivative exhibited an MIC of 15 mg/L against Staphylococcus aureus.
Study on Antiviral Properties
Another study focused on the antiviral properties of benzothiazole derivatives against TMV. The researchers employed both in vitro and in silico methods to evaluate the protective effects of these compounds.
Results:
Properties
IUPAC Name |
2-(oxan-4-yloxy)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-4-11-10(3-1)13-12(16-11)15-9-5-7-14-8-6-9/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVSHYOBAMBJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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